molecular formula C11H17ClN4O B1481821 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine CAS No. 2097969-53-2

3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine

Cat. No.: B1481821
CAS No.: 2097969-53-2
M. Wt: 256.73 g/mol
InChI Key: WYUDICJIJQCRGM-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds. This compound features a pyridazine ring substituted with a chlorine atom at the 3-position and a 4-(2-methoxyethyl)piperazin-1-yl group at the 6-position. Pyridazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Biochemical Analysis

Biochemical Properties

3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This inhibition can lead to a decrease in enzyme activity and subsequent changes in metabolic pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be reversible upon removal of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects such as organ damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to an accumulation or depletion of specific metabolites. These changes can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the cyclization of 1,4-diketones with hydrazine to form the pyridazine ring. Subsequent chlorination and alkylation steps introduce the chlorine atom and the 4-(2-methoxyethyl)piperazin-1-yl group, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

  • Oxidation: The chlorine atom can be oxidized to form a chloro-oxide derivative.

  • Reduction: The pyridazine ring can be reduced to form a pyridazinol derivative.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Chloro-oxide derivatives.

  • Reduction: Pyridazinol derivatives.

  • Substitution: Amines or alcohols substituted at the chlorine position.

Scientific Research Applications

3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may exhibit biological activity, making it a potential candidate for drug development.

  • Medicine: It can be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.

  • Industry: The compound's unique structure may find applications in materials science, such as in the development of new polymers or coatings.

Comparison with Similar Compounds

  • 3-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyridazine: The compound .

  • 3-Chloro-6-(4-(2-methoxyphenyl)piperazin-1-yl)pyridazine: Similar structure with a phenyl group instead of an ethyl group.

  • 3-Chloro-6-(4-(2-hydroxyethyl)piperazin-1-yl)pyridazine: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c1-17-9-8-15-4-6-16(7-5-15)11-3-2-10(12)13-14-11/h2-3H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUDICJIJQCRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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